

Physicochemical Properties of 8-Fluoroquinoline: A Technical Guide

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Compound of Interest

Compound Name: 8-Fluoroquinoline

Cat. No.: B1294397

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Abstract

8-Fluoroquinoline is a substituted heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a key building block in the synthesis of pharmacologically active molecules, a thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing reaction conditions, and designing novel derivatives. This technical guide provides a comprehensive overview of the core physicochemical properties of **8-fluoroquinoline**, details standard experimental protocols for their determination, and outlines a representative synthetic workflow. All quantitative data are presented in a structured tabular format for ease of reference and comparison.

Core Physicochemical Data

The physicochemical properties of **8-fluoroquinoline** determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various chemical transformations. The data presented below have been aggregated from various chemical databases and literature sources. It is important to note that while some properties are well-documented, others, such as the melting point, have conflicting reports in the literature, and some sources describe the compound as a liquid at room temperature.

Table 1: General and Physical Properties of 8-Fluoroquinoline

Property	Value
Molecular Formula	C ₉ H ₆ FN
Molecular Weight	147.15 g/mol
Appearance	Colorless to light yellow/orange liquid or solid[1][2]
Boiling Point	238.4 °C at 760 mmHg[3][4]
	148-150 °C at 30 Torr[5][6]
Density	1.215 g/cm ³ at 25 °C[1][5][6]
Refractive Index	1.600 - 1.614[1][4]

Table 2: Acid-Base and Partitioning Properties of 8-Fluoroquinoline

Property	Value	Notes
pKa (Predicted)	1.93 ± 0.17[1]	Refers to the protonation of the quinoline nitrogen.
logP (Predicted)	2.2 - 2.37[4][7]	Indicates moderate lipophilicity.

Table 3: Solubility Profile of 8-Fluoroquinoline

Solvent	Solubility	Notes
Water	Generally poorly soluble[8]	Quinolones, in general, exhibit low water solubility between pH 6 and 8[8][9].
Organic Solvents	Soluble	Soluble in alcohols and ketones.

Experimental Protocols

The following sections detail the standard methodologies for the synthesis of **8-fluoroquinoline** and the experimental determination of its key physicochemical properties.

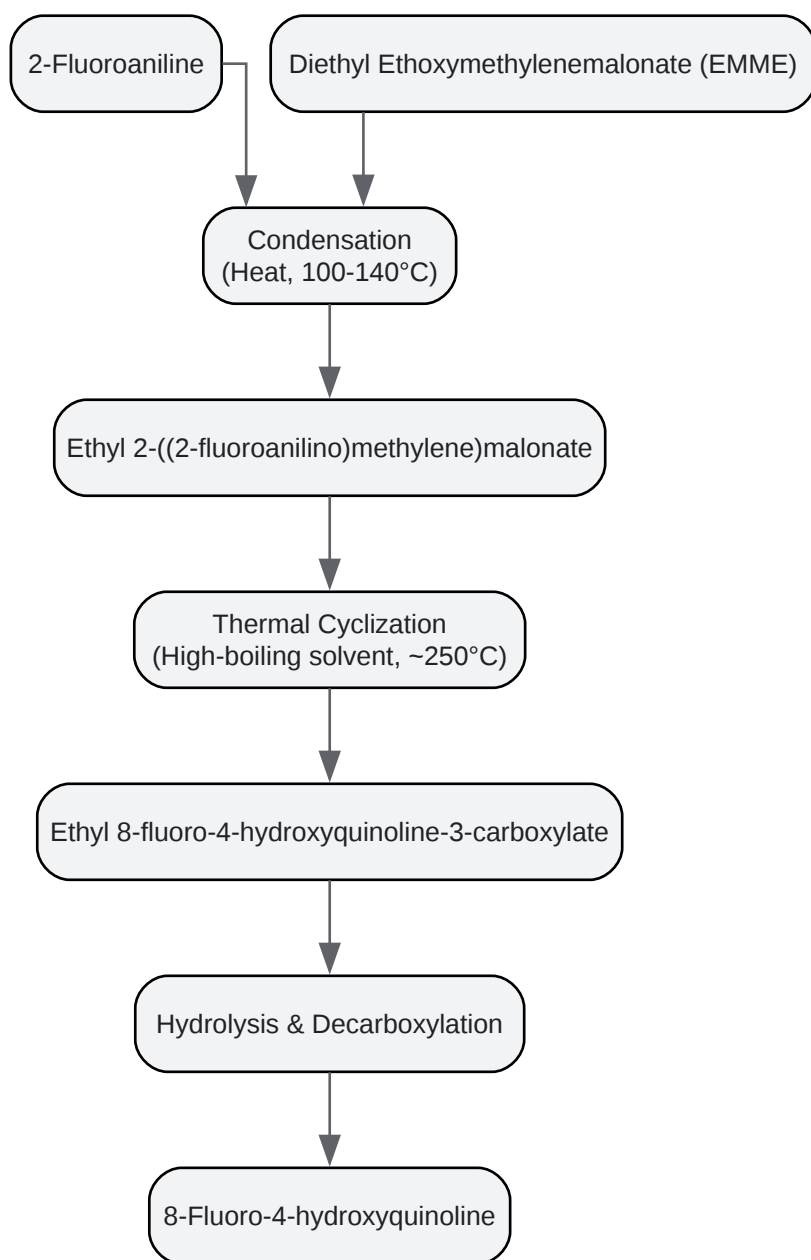
Synthesis of 8-Fluoroquinoline via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely recognized method for the synthesis of quinolines. The following protocol is a representative procedure for the synthesis of an **8-fluoroquinoline** core structure.

Step 1: Condensation of 2-Fluoroaniline with Diethyl Ethoxymethylenemalonate (EMME) A mixture of 2-fluoroaniline and a slight excess of diethyl ethoxymethylenemalonate is heated, typically at 100-140°C, for 1-2 hours. This step results in the formation of ethyl 2-((2-fluoroanilino)methylene)malonate through a nucleophilic substitution reaction, with the elimination of ethanol.

Step 2: Thermal Cyclization The intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250°C for 30-60 minutes. This high temperature induces an intramolecular cyclization, followed by the elimination of another molecule of ethanol, to form ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation The resulting quinoline derivative is then subjected to hydrolysis, typically using a strong base like sodium hydroxide, to convert the ester group to a carboxylic acid. Subsequent heating in an acidic medium leads to decarboxylation, yielding 8-fluoro-4-hydroxyquinoline. Further chemical modifications would be required to arrive at the parent **8-fluoroquinoline**.



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A representative workflow for the Gould-Jacobs synthesis of a quinoline core.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Methodology (Capillary Method):

- A small, dry sample of **8-fluoroquinoline** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A sharp melting range is indicative of a pure compound.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For **8-fluoroquinoline**, the pKa of the quinoline nitrogen is of primary interest.

Methodology (Potentiometric Titration):

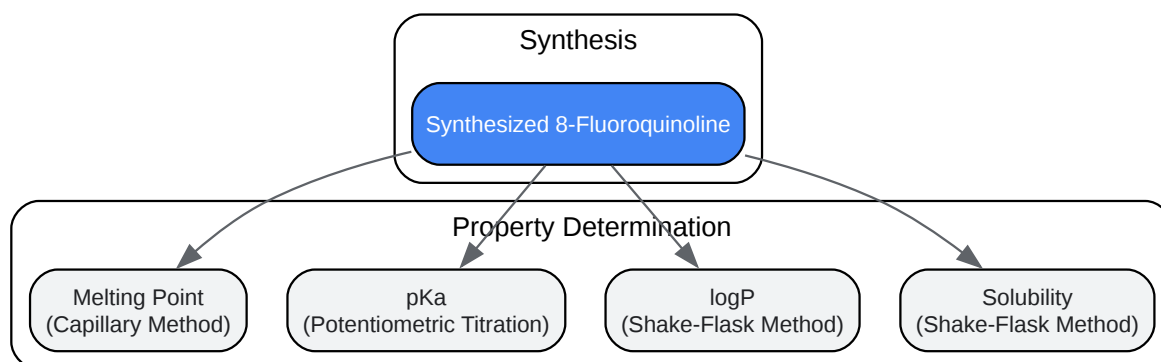
- A solution of **8-fluoroquinoline** of a known concentration is prepared in an appropriate solvent system (e.g., water/co-solvent).
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
- The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the half-equivalence point of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall ADME properties.

Methodology (Shake-Flask Method):

- A solution of **8-fluoroquinoline** is prepared in a biphasic system of n-octanol and a pH 7.4 buffer.
- The mixture is shaken vigorously until equilibrium is reached (typically 24 hours).
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of **8-fluoroquinoline** in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.



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Workflow for the determination of key physicochemical properties.

Determination of Aqueous Solubility

Solubility is a fundamental property that influences a drug's bioavailability.

Methodology (Shake-Flask Method):

- An excess amount of **8-fluoroquinoline** is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

- The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is achieved (typically 24-48 hours).
- The suspension is filtered to remove any undissolved solid.
- The concentration of the dissolved **8-fluoroquinoline** in the filtrate is determined by a validated analytical method, such as HPLC-UV.

Conclusion

The physicochemical properties of **8-fluoroquinoline** outlined in this guide provide essential data for its application in research and development. The moderate lipophilicity and basicity of the quinoline core are key features that can be modulated through further chemical modification to optimize drug-like properties. The provided experimental protocols offer standardized approaches for the synthesis and characterization of **8-fluoroquinoline** and its derivatives, ensuring reproducibility and reliability in scientific investigations. Further experimental work is warranted to definitively determine the melting point and to quantify its solubility in a range of pharmaceutically relevant solvents.

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